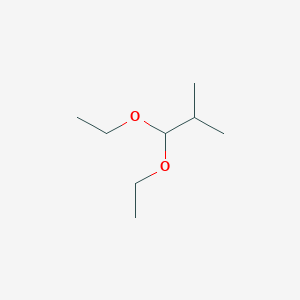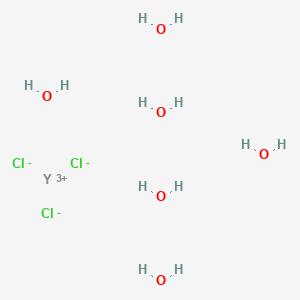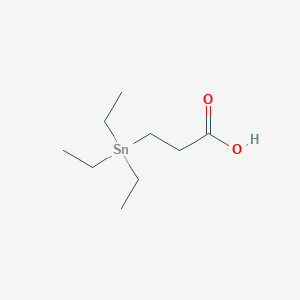
3-(Triethylstannyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethylstannyl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields such as organic synthesis, medicinal chemistry, and material science. The purpose of
Wirkmechanismus
The mechanism of action of 3-(Triethylstannyl)propanoic acid is not fully understood. However, it is believed that the stannyl group can interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can result in biological activity.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Triethylstannyl)propanoic acid has anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells. In addition, 3-(Triethylstannyl)propanoic acid has been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Triethylstannyl)propanoic acid in lab experiments is its ability to introduce a stannyl group into a molecule. This stannyl group can then be used as a handle for further functionalization of the molecule. However, one limitation of using 3-(Triethylstannyl)propanoic acid is its toxicity. It is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 3-(Triethylstannyl)propanoic acid in scientific research. One direction is the development of new anti-cancer agents based on 3-(Triethylstannyl)propanoic acid. Another direction is the development of new materials such as polymers and dendrimers based on 3-(Triethylstannyl)propanoic acid. Additionally, the mechanism of action of 3-(Triethylstannyl)propanoic acid needs to be further explored to fully understand its biological activity.
Synthesemethoden
The synthesis of 3-(Triethylstannyl)propanoic acid can be achieved through the reaction of triethyltin chloride with malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs under reflux conditions and yields the desired product with a high degree of purity. This method has been widely used in the synthesis of other organotin compounds.
Wissenschaftliche Forschungsanwendungen
3-(Triethylstannyl)propanoic acid has been used in various scientific research applications. It has been used as a reagent in organic synthesis to introduce a stannyl group into a molecule. This stannyl group can then be used as a handle for further functionalization of the molecule. In medicinal chemistry, 3-(Triethylstannyl)propanoic acid has been used as a precursor for the synthesis of novel anti-cancer agents. It has also been used in the development of new materials such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
139903-68-7 |
|---|---|
Produktname |
3-(Triethylstannyl)propanoic acid |
Molekularformel |
C9H20O2Sn |
Molekulargewicht |
278.96 g/mol |
IUPAC-Name |
3-triethylstannylpropanoic acid |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1-2H2,(H,4,5);3*1H2,2H3; |
InChI-Schlüssel |
IQFTWGDIHXZFTK-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
Kanonische SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
Andere CAS-Nummern |
139903-68-7 |
Synonyme |
3-(triethylstannyl)propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



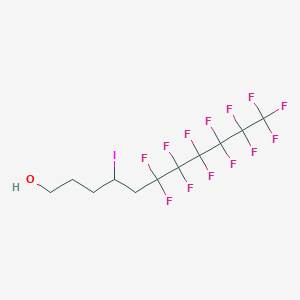
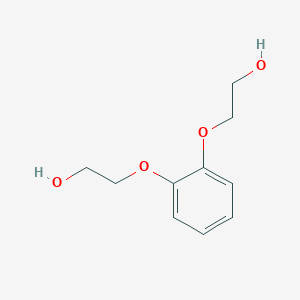
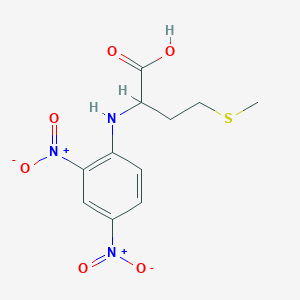
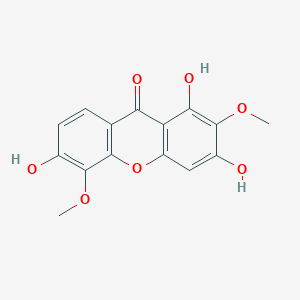
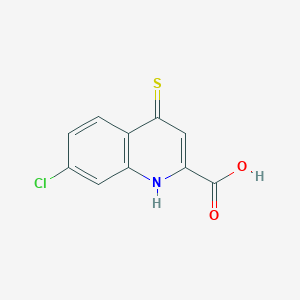
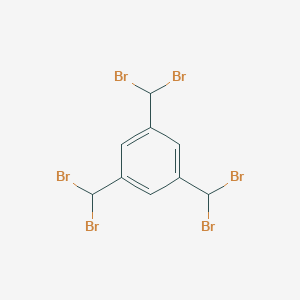
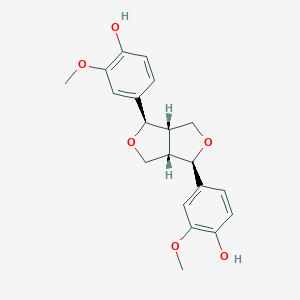
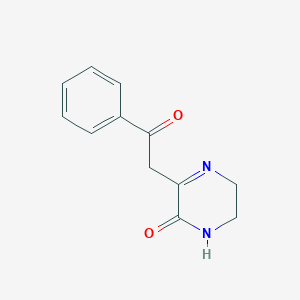
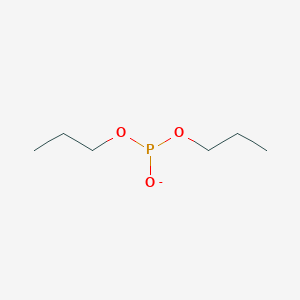
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
